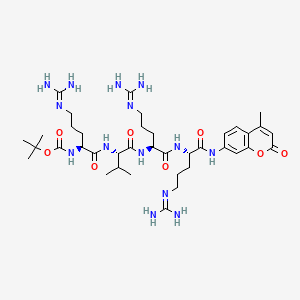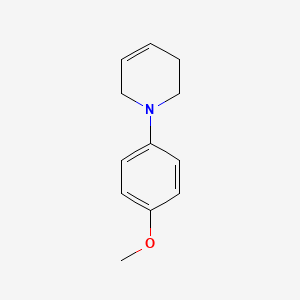
Boc-arg-val-arg-arg-amc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-arg-val-arg-arg-amc is a synthetic fluorogenic substrate. It is efficiently cleaved by furin, a mammalian homolog of the yeast Kex2 endoprotease. This compound is used in various biochemical assays to study enzyme activity, particularly those involving serine proteases.
Applications De Recherche Scientifique
Boc-arg-val-arg-arg-amc is widely used in scientific research for the following applications:
Biochemistry: Studying the activity of serine proteases and other enzymes.
Molecular Biology: Investigating protein processing and post-translational modifications.
Medicine: Developing diagnostic assays for diseases involving protease activity.
Industry: Quality control in the production of enzyme-based products.
Mécanisme D'action
Target of Action
Boc-Arg-Val-Arg-Arg-AMC (Boc-RVRR-AMC) is a synthetic fluorogenic substrate that is efficiently cleaved by furin , a mammalian homolog of the yeast Kex2 endoprotease . Furin is a calcium-dependent serine protease associated with Golgi membranes . It is also cleaved by proprotein convertase 4 .
Mode of Action
The compound Boc-RVRR-AMC interacts with its targets, furin and proprotein convertase 4, through a cleavage process . Furin recognizes the sequence Arg-X-X-Arg and efficiently cleaves the compound . This cleavage is a key part of the compound’s mode of action.
Biochemical Pathways
The cleavage of Boc-RVRR-AMC by furin plays a crucial role in the secretory processing of precursor proteins at paired basic residues . This process is part of the biochemical pathway associated with Golgi membranes, where furin is located .
Pharmacokinetics
It’s noted that stock solutions of boc-rvrr-amc are best prepared in dmso , which may suggest its solubility properties and potential impact on bioavailability.
Result of Action
The result of Boc-RVRR-AMC’s action is the efficient cleavage by furin and proprotein convertase 4 . This cleavage process is essential for the secretory processing of precursor proteins at paired basic residues .
Action Environment
It’s known that furin, one of the compound’s primary targets, is a calcium-dependent serine protease This suggests that calcium levels could potentially influence the compound’s action
Analyse Biochimique
Biochemical Properties
Boc-Arg-Val-Arg-Arg-AMC interacts with the enzyme furin . Furin is a calcium-dependent serine protease associated with Golgi membranes . It is responsible for the secretory processing of precursor proteins at paired basic residues . This compound is also cleaved by proprotein convertase 4 .
Cellular Effects
The effects of this compound on cells are primarily mediated through its interaction with furin . By serving as a substrate for furin, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with furin . It serves as a substrate for furin, leading to its cleavage and the release of a fluorescent molecule, AMC (7-amino-4-methylcoumarin) . This process can influence enzyme activity, binding interactions with biomolecules, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time
Metabolic Pathways
This compound is involved in the metabolic pathways related to furin
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by its interactions with furin
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-arg-val-arg-arg-amc involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis techniques. The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide and 1-hydroxybenzotriazole. After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure consistency. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-arg-val-arg-arg-amc primarily undergoes hydrolysis reactions when exposed to specific proteases. The cleavage of the amide bond releases the fluorophore, which can be detected using fluorescence spectroscopy.
Common Reagents and Conditions
Reagents: Furin, proprotein convertase 4, and other serine proteases.
Conditions: The reactions are typically carried out in buffered aqueous solutions at physiological pH and temperature.
Major Products Formed
The major product formed from the hydrolysis of this compound is the fluorophore 7-amino-4-methylcoumarin, which emits fluorescence upon cleavage.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Boc-arg-val-arg-arg-amc hydrochloride
- Boc-val
Propriétés
IUPAC Name |
tert-butyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H62N14O8/c1-20(2)29(52-32(56)26(12-9-17-47-36(43)44)51-37(58)60-38(4,5)6)33(57)50-25(11-8-16-46-35(41)42)31(55)49-24(10-7-15-45-34(39)40)30(54)48-22-13-14-23-21(3)18-28(53)59-27(23)19-22/h13-14,18-20,24-26,29H,7-12,15-17H2,1-6H3,(H,48,54)(H,49,55)(H,50,57)(H,51,58)(H,52,56)(H4,39,40,45)(H4,41,42,46)(H4,43,44,47)/t24-,25-,26-,29-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWISVGSSAYEYKH-VZTVMPNDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H62N14O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
843.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is Boc-Arg-Val-Arg-Arg-AMC and what is its significance in furin research?
A1: this compound is a peptide-based compound widely employed as a fluorogenic substrate to study the activity of furin, a crucial proprotein convertase enzyme. [, ] When furin cleaves this substrate, the AMC (7-amino-4-methylcoumarin) moiety is released, resulting in an increase in fluorescence that can be easily measured. This allows researchers to quantify furin activity and investigate the effects of potential inhibitors.
Q2: How does the efficiency of this compound compare to other furin substrates?
A2: While this compound is commonly used, research has shown that other substrates, such as Abz-Arg-Val-Lys-Arg-Gly-Leu-Ala-Tyr(NO2)-Asp-OH, demonstrate significantly higher catalytic efficiency (kcat/KM) with furin. [] This suggests that alternative substrates might offer greater sensitivity and accuracy in furin activity assays.
Q3: Are there any known natural compounds that can inhibit furin activity measured with this compound?
A3: Yes, studies have identified several glycosylated flavonoids, including rutin, naringin, baikalin, and methylhesperidin, as reversible, competitive inhibitors of furin. [] These compounds were found to inhibit furin activity with Ki values ranging from 80 to 200 µM, as determined using this compound as the substrate. While these flavonoids exhibit moderate inhibitory activity, they hold promise as starting points for developing more potent furin inhibitors.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Ethoxy-N~2~-(propan-2-yl)-N~4~-[(trimethylsilyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B590728.png)


![5,6-Dihydro-4,7-(azenometheno)benzo[d]isoxazole](/img/structure/B590731.png)
![3-Methyl-6-(4-(3-phenylpropyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B590734.png)



![5-Methoxy-1H-benzo[d]imidazol-1-ol](/img/structure/B590744.png)
![N-Benzoyl-2'-o-[(methylthio)methyl]-3',5'-o-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]cytidine](/img/structure/B590745.png)
